molecular formula C10H9BrClF2N B8156930 1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine

1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine

Cat. No.: B8156930
M. Wt: 296.54 g/mol
InChI Key: NJAMUQATKCYGHH-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-bromo-5-chlorophenyl group and two fluorine atoms at the 3-position

Chemical Reactions Analysis

1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its difluoropyrrolidine moiety, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClF2N/c11-7-3-8(12)5-9(4-7)15-2-1-10(13,14)6-15/h3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAMUQATKCYGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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